ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a methoxyaniline moiety, and an ethyl ester of benzoic acid, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of N-(benzenesulfonyl)-2-methoxyaniline, followed by its reaction with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ester and amide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, alcohols) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, carboxylic acids, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyaniline moiety may also play a role in modulating biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate: This compound lacks the methoxyaniline moiety, which may result in different chemical and biological properties.
Ethyl 4-[[2-(benzenesulfonyl)benzenesulfonamido]benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-32-24(28)18-13-15-19(16-14-18)25-23(27)17-26(21-11-7-8-12-22(21)31-2)33(29,30)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUIKCPFKXLRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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